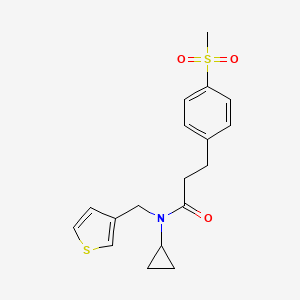

N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

Description

N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic propanamide derivative characterized by a unique substitution pattern. Its structure includes:

- A propanamide backbone with a 4-(methylsulfonyl)phenyl group at the β-position.

- A cyclopropyl group and a thiophen-3-ylmethyl group as N-substituents.

Properties

IUPAC Name |

N-cyclopropyl-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-24(21,22)17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-23-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBJSTLIGMURMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials may include cyclopropylamine, 4-(methylsulfonyl)benzaldehyde, and thiophen-3-ylmethyl bromide. The key steps in the synthesis may involve:

Formation of the amide bond: This can be achieved by reacting cyclopropylamine with a suitable carboxylic acid derivative.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, acids). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Investigated for its pharmacological properties and potential use in drug development.

Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific interactions with molecular targets. These may include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Propanamide Derivatives with Aromatic/Heterocyclic Substituents

- Example 1: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (, Entry 9) Key Differences:

- Contains an indole moiety at the β-position vs. the target’s 4-(methylsulfonyl)phenyl group.

- Uses a thiazolyl group as an N-substituent instead of cyclopropyl/thiophen-3-ylmethyl.

- Implications :

Indole and thiazole groups are associated with kinase inhibition or antimicrobial activity, whereas the methylsulfonyl group in the target compound may enhance solubility or target affinity .

- Example 2: Propanamide, 2-amino-3-phenyl () Key Differences:

- Lacks the methylsulfonyl, cyclopropyl, and thiophene substituents.

- Simpler structure with only an amino and phenyl group. Implications:

- The absence of complex substituents likely reduces metabolic stability and target specificity compared to the target compound .

Compounds with Methylsulfonylphenyl Moieties

- Example : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ()

- Key Differences :

- Features a piperidine ring instead of a propanamide backbone.

- Includes a hydroxyl group, which may confer different pharmacokinetic properties.

- Implications :

- Piperidine derivatives often exhibit CNS activity, whereas the target compound’s propanamide structure may favor peripheral targets .

Structural and Functional Analysis Table

Research Findings and Limitations

- Bioactivity Gaps: No direct data on the target compound’s activity are available in the provided evidence. Comparisons are based on structural analogs.

- Synthetic Challenges : The cyclopropyl and thiophene groups may complicate synthesis compared to simpler propanamides (e.g., ) .

- Solubility vs. Bioavailability: The methylsulfonyl group likely improves water solubility but may reduce membrane permeability compared to nonpolar analogs .

Biological Activity

N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

- Molecular Formula : C15H15NO3S2

- Molecular Weight : 321.41 g/mol

The compound features a cyclopropyl group, a methylsulfonyl phenyl moiety, and a thiophen-3-ylmethyl group, which are essential for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For instance, thiazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances their activity, suggesting that this compound may also possess similar properties due to its structural components .

Table 1: Comparative Antitumor Activity of Related Compounds

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A (Thiazole derivative) | 1.61 | Jurkat |

| Compound B | 1.98 | A-431 |

| N-cyclopropyl compound | TBD | TBD |

The mechanisms by which similar compounds exert their antitumor effects often include:

- Inhibition of Proliferation : Many compounds induce cell cycle arrest and apoptosis in cancer cells.

- Targeting Specific Pathways : Some compounds affect pathways such as AMPK and AKT, leading to reduced cell viability .

For this compound, further studies are needed to elucidate its specific mechanisms.

Inhibitory Effects on Enzymes

Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression. For example, inhibitors targeting the LAT1 transporter have been developed based on thiazole derivatives . This suggests that this compound may also exhibit enzyme inhibitory activity, warranting further investigation.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of related compounds, it was found that modifications in the substituents significantly impacted their efficacy. The introduction of a methylsulfonyl group was linked to enhanced activity against specific cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of specific functional groups was crucial for maintaining biological activity. For instance, compounds with hydrophobic interactions were more effective in binding to target proteins . This insight is critical for optimizing the design of this compound for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.